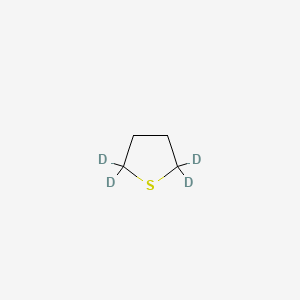

2,2,5,5-Tetradeuteriothiolane

Descripción general

Descripción

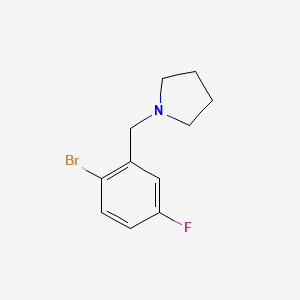

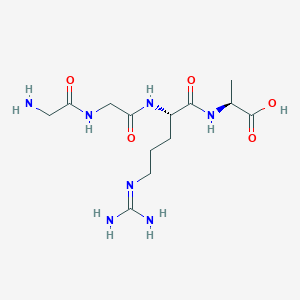

2,2,5,5-Tetradeuteriothiolane (also known as 2,2,5,5-T4) is an organosulfur compound with a molecular formula of C4H8S2D4. It is a colorless and odorless liquid with a boiling point of 71°C and a melting point of -46°C. 2,2,5,5-T4 is a versatile reagent and is used in a variety of organic synthesis and industrial applications.

Aplicaciones Científicas De Investigación

Green Chemistry and Solvent Applications

Research on 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), a compound closely related to 2,2,5,5-tetradeuteriothiolane, underscores its role as a greener alternative to traditional solvents like toluene. TMTHF's solvation properties have been extensively characterized, revealing its potential to replace toluene in cleaner production processes due to its non-polarity and non-peroxide forming nature. This makes it particularly significant for applications in liquid-liquid extraction, isolation of natural products, and as a safer solvent in chemical synthesis and materials science (Byrne et al., 2019), (Byrne et al., 2017).

Biochemical Analysis

In the realm of biochemical analysis, methods leveraging derivatives of tetrahydrofuran, akin to 2,2,5,5-tetradeuteriothiolane, have been developed for precise measurements of cellular folates. These methods utilize chemical derivatization to stabilize otherwise unstable folate species, enabling accurate quantification of various one-carbon states of tetrahydrofolate in mammalian cells. This approach is crucial for studying cellular metabolism and could be indicative of the analytical applications of 2,2,5,5-tetradeuteriothiolane's derivatives (Chen et al., 2017).

Atmospheric Chemistry

The atmospheric breakdown chemistry of TMTHF, which shares chemical similarities with 2,2,5,5-tetradeuteriothiolane, has been studied to assess its environmental impact. Laboratory experiments and computational analyses suggest TMTHF exhibits a slower reaction rate with OH radicals compared to toluene, resulting in a longer atmospheric lifetime. This property, along with its lower photochemical ozone creation potential, indicates that TMTHF, and potentially similar compounds like 2,2,5,5-tetradeuteriothiolane, could have reduced environmental impacts when used as solvents (Mapelli et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

2,2,5,5-tetradeuteriothiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOIDOHSFRTOEL-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(S1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)

![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)

![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)